Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate
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Overview
Description
Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a tetrahydropyran ring. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the acetamido group through acylation reactions. The tetrahydropyran ring is often formed via cyclization reactions under acidic or basic conditions. The final step usually involves deprotection to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the acetamido group may produce primary amines .
Scientific Research Applications
Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure is studied for its potential interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate
- Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(methoxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate
Uniqueness
Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate is unique due to its specific configuration and functional groups. The presence of both acetamido and hydroxyl groups in a tetrahydropyran ring structure provides it with distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H21NO8 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C12H21NO8/c1-5(11(17)19-3)20-10-8(13-6(2)15)12(18)21-7(4-14)9(10)16/h5,7-10,12,14,16,18H,4H2,1-3H3,(H,13,15)/t5?,7-,8-,9-,10-,12+/m1/s1 |
InChI Key |
QQQLKKYLIRADTB-KVBMLPEASA-N |
Isomeric SMILES |
CC(C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Origin of Product |
United States |
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